N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Amide Bond: The amide bond can be formed by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Introduction of the Methoxy and Ethoxy Groups: The methoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using methanol and ethanol, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or oncological conditions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially influencing pathways involved in cell signaling, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the ethoxy group.
N-[(4-ethoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methoxy group.
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.
Uniqueness
The presence of both methoxy and ethoxy groups, along with the indole moiety, makes N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide unique. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct pharmacological or material properties.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-17-10-9-14(11-18(17)26-3)12-22-21(25)20(24)19-13(2)23-16-8-6-5-7-15(16)19/h5-11,23H,4,12H2,1-3H3,(H,22,25) |
InChI Key |
XKYGMDLDRAUNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.